4-(2-Azidoethoxy)benzoic acid
Description
4-(2-Azidoethoxy)benzoic acid (CAS 1268262-15-2) is a benzoic acid derivative featuring a para-substituted ethoxy chain terminating in an azide (-N₃) group. Its molecular formula is C₁₅H₂₁N₃O₆, with a molecular weight of 339.348 g/mol . The azido group confers unique reactivity, enabling applications in click chemistry, bioconjugation, and materials science. The ethoxy spacer enhances solubility and flexibility, making it suitable for modular synthesis.
Properties
IUPAC Name |
4-(2-azidoethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-11-5-6-15-8-3-1-7(2-4-8)9(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKCGDWMJCNNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-azidoethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(2-Azidoethoxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Alkynes and copper(I) catalysts are commonly used for the Huisgen cycloaddition reaction.
Major Products
Substitution: Various substituted benzoic acid derivatives.
Reduction: 4-(2-Aminoethoxy)benzoic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-(2-Azidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(2-Azidoethoxy)benzoic acid with structurally related benzoic acid derivatives:
Physical and Spectral Properties
- Purity : 4-((2-Hydroxyethoxy)carbonyl)benzoic acid is commercially available at 98% purity (HPLC), with NMR confirmation .
- Solubility: Azidoethoxy derivatives exhibit moderate solubility in polar solvents (e.g., DMF, ethanol) due to their ethoxy spacers .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| 4-(2-Azidoethoxy)benzoic acid | Not reported | DMF, Ethanol | Azide stretch: ~2100 cm⁻¹ (IR) |
| 4-(2-Aminoethoxy)benzoic acid | 215–217 | Water, DMSO | NH₂ stretch: ~3300 cm⁻¹ (IR) |
| 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | 160–162 | Methanol, THF | OH stretch: ~3450 cm⁻¹ (IR) |
Biological Activity
4-(2-Azidoethoxy)benzoic acid is a chemical compound characterized by its azido group attached to an ethoxy group, which is further connected to a benzoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation techniques. Its unique structural features allow for diverse biological applications, making it a subject of ongoing research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Key Functional Groups : Azido group (-N₃), Ethoxy group (-O-CH₂-CH₃), Carboxylic acid (-COOH)
The azido group imparts distinct reactivity, particularly in cycloaddition reactions, which are essential for synthesizing triazole-containing compounds used in drug development and materials science.
The biological activity of 4-(2-Azidoethoxy)benzoic acid is primarily attributed to its ability to participate in bioconjugation reactions. The azido group can undergo [3+2] cycloaddition reactions with alkynes, facilitating the formation of triazoles, which have been shown to exhibit various biological activities, including anticancer properties .
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including 4-(2-Azidoethoxy)benzoic acid, exhibit antimicrobial properties. The mechanism involves the inhibition of bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Studies have highlighted the potential of azido-containing compounds in cancer therapy. For instance, 4-(2-Azidoethoxy)benzoic acid may enhance the efficacy of chemotherapeutic agents through targeted delivery systems. The conjugation with monoclonal antibodies has shown promise in selectively delivering cytotoxic agents to cancer cells, thereby reducing systemic toxicity .
Enzyme Modulation
In vitro studies suggest that this compound can modulate the activity of several enzymes involved in critical cellular processes. For example, it has been observed to activate proteasomal and lysosomal pathways, which are crucial for protein degradation and cellular homeostasis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several benzoic acid derivatives, including 4-(2-Azidoethoxy)benzoic acid. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 1 to 10 μg/mL. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes and inhibit metabolic functions .
Study 2: Anticancer Applications
In a recent investigation, researchers explored the use of 4-(2-Azidoethoxy)benzoic acid as a linker in antibody-drug conjugates (ADCs). The study showed that ADCs incorporating this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to free drugs. Flow cytometry analysis confirmed increased uptake of the conjugates by target cells, indicating improved therapeutic efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-Aminoethoxy)benzoic acid | Contains an amino group instead of azido | Moderate antimicrobial activity |
| 4-Hydroxybenzoic acid | Lacks azidoethoxy substituent | Known for antioxidant properties |
| 4-(2-Bromoethoxy)benzoic acid | Contains a bromo group | Exhibits cytotoxic effects on cancer cells |
Q & A
Basic Questions
Q. What are the key considerations when synthesizing 4-(2-Azidoethoxy)benzoic acid to ensure high yield and purity?
- Methodological Answer : Optimize reaction stoichiometry and temperature during the azide introduction step. Use inert atmospheres (e.g., nitrogen) to prevent undesired side reactions. Purify via column chromatography with a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity using HPLC (≥98%) and validate via proton NMR to ensure absence of unreacted intermediates or byproducts .
Q. Which spectroscopic methods are most effective for characterizing 4-(2-Azidoethoxy)benzoic acid, and what spectral features should be analyzed?
- Methodological Answer :
- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for the ethoxy linker (δ ~3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ ~6.8–8.0 ppm).
- LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 208.19) and fragmentation patterns to validate the structure .
Q. How can the solubility of 4-(2-Azidoethoxy)benzoic acid be optimized for biological assays?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with sonication to prevent precipitation. Monitor aggregation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve structural ambiguities in 4-(2-Azidoethoxy)benzoic acid?
- Methodological Answer : Use SHELXL for refinement, applying restraints to the azide group (N–N bond length ~1.10 Å) and ethoxy linker torsion angles. Validate thermal displacement parameters (ADPs) to address disorder. Cross-check with ORTEP-3 for graphical visualization of electron density maps, especially around the azide moiety .
Q. What strategies address discrepancies between computational predictions and experimental data for the electronic structure of 4-(2-Azidoethoxy)benzoic acid?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict UV-Vis spectra and compare with experimental data. Adjust solvent effects (PCM model) and assess frontier molecular orbitals (HOMO-LUMO) to explain reactivity. Validate using X-ray crystallography for bond lengths/angles .
Q. How does the azido group influence click chemistry applications of 4-(2-Azidoethoxy)benzoic acid?
- Methodological Answer : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous/organic biphasic system). Monitor reaction kinetics via HPLC to optimize stoichiometry (1:1.2 azide:alkyne ratio). Confirm triazole formation via ¹H NMR (δ ~7.5–8.5 ppm for triazole protons) .
Q. What are the best practices for refining high-resolution crystallographic data of 4-(2-Azidoethoxy)benzoic acid with molecular disorder?
- Methodological Answer : Split occupancy models in SHELXL to resolve disorder in the ethoxy chain. Apply similarity restraints (SIMU/DELU) to adjacent atoms. Validate refinement stability using R-factor convergence (<5% difference between R₁ and wR₂). Use WinGX for post-refinement analysis and CIF file generation .
Tables for Key Data
Table 1 : Spectral Signatures of 4-(2-Azidoethoxy)benzoic Acid
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FT-IR | Azide (2100 cm⁻¹), COOH (1700 cm⁻¹) | |
| ¹H NMR (DMSO-d⁶) | δ 8.0 (aromatic H), δ 4.3 (OCH₂CH₂N₃) | |
| LC-MS | [M+H]⁺ = 208.19 |
Table 2 : Crystallographic Refinement Parameters for SHELXL
| Parameter | Value/Range | Application |
|---|---|---|
| N–N bond length | 1.10–1.15 Å | Azide group restraint |
| R₁/wR₂ | <0.05/<0.12 | Convergence criteria |
| Thermal B-factors | <5.0 Ų (non-H atoms) | Disorder validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
